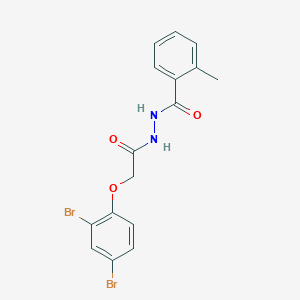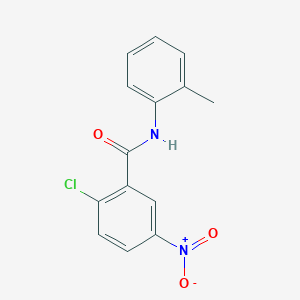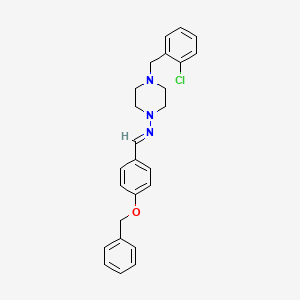![molecular formula C15H11N3O B11995603 3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide](/img/structure/B11995603.png)
3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide is a chemical compound with the molecular formula C22H18N4O2 and a molecular weight of 370.414 g/mol . This compound is known for its unique structure, which includes a benzamide group and a cyanophenyl group connected through a methylene bridge. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bases such as triethylamine (Et3N), sodium methoxide (MeONa), and sodium ethoxide (EtONa) . For example, the compound can react with malononitrile and ethyl cyanoacetate in the presence of bases to form polyfunctional enaminonitriles . These reactions often lead to the formation of heterocyclic compounds, which are valuable in medicinal chemistry and other fields.
Scientific Research Applications
3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in the study of enzyme inhibitors and other biochemical pathways .
Mechanism of Action
The mechanism of action of 3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain proteases, which are enzymes involved in the breakdown of proteins . This inhibition can result in antimicrobial and antifungal effects, making the compound useful in treating infections .
Comparison with Similar Compounds
3-{[(E)-(4-cyanophenyl)methylidene]amino}benzamide can be compared with other similar compounds, such as 3-{[(E)-(4-cyanophenyl)methylidene]amino}benzonitrile . Both compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity . Other similar compounds include Schiff bases and quinoline derivatives, which also exhibit antimicrobial and antifungal properties . The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-[(4-cyanophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H11N3O/c16-9-11-4-6-12(7-5-11)10-18-14-3-1-2-13(8-14)15(17)19/h1-8,10H,(H2,17,19) |
InChI Key |
ILASUGLXGCCSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11995553.png)
![6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995556.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995557.png)





![9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11995593.png)
